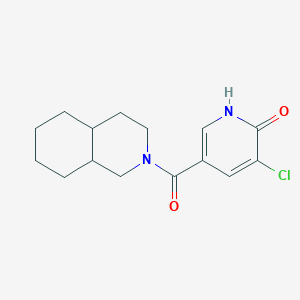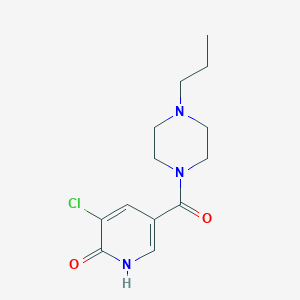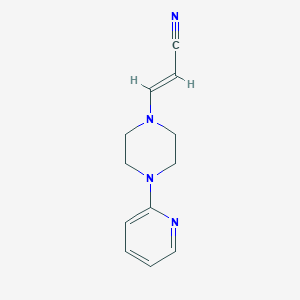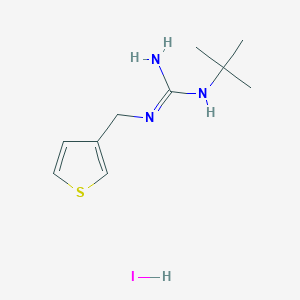![molecular formula C14H20N6 B7554160 2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for a variety of cancers.
作用机制
2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine works by activating PKC enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PKC activation leads to the activation of downstream signaling pathways, which ultimately result in cell death. This compound has been shown to be highly selective for PKC enzymes, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces cell death by activating apoptosis pathways, inhibiting cell proliferation, and promoting differentiation. This compound also has anti-inflammatory effects, which may contribute to its anti-tumor activity. In addition, this compound has been shown to have immunomodulatory effects, which may enhance the immune response to cancer cells.
实验室实验的优点和局限性
One of the advantages of 2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine is its potent anti-tumor activity, which has been demonstrated in a variety of cancer cell lines. This compound is also highly selective for PKC enzymes, which may reduce the risk of off-target effects. However, this compound is a complex compound that requires specialized equipment and expertise to synthesize. In addition, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet well-established.
未来方向
There are several potential future directions for research on 2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of research is the optimization of this compound dosing and administration for maximum anti-tumor activity. Additionally, there is interest in exploring the potential use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new cancer treatments based on PKC activation.
合成方法
2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine is synthesized using a multi-step process that involves the conversion of ingenol to a series of intermediates, followed by the addition of various functional groups. The final step involves the coupling of the pyrimidine and pyrazole rings to form the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including melanoma, basal cell carcinoma, and squamous cell carcinoma. This compound works by activating protein kinase C (PKC) enzymes, which play a key role in cell signaling and regulation. By activating PKC, this compound induces cell death in cancer cells, while sparing normal cells.
属性
IUPAC Name |
2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-2-7-19(6-1)14-16-11-13(12-17-14)10-15-5-9-20-8-3-4-18-20/h3-4,8,11-12,15H,1-2,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUUMQJJGBNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)CNCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)

![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)
![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)


![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)